1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17706684
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O3 |
|---|---|
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 1-cyclopropyl-4-formylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H8N2O3/c11-4-5-3-10(6-1-2-6)9-7(5)8(12)13/h3-4,6H,1-2H2,(H,12,13) |
| Standard InChI Key | OSJCSELYESLEMV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2C=C(C(=N2)C(=O)O)C=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid, reflects its substitution pattern. The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) serves as the scaffold. Key substituents include:
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Cyclopropyl group: A strained three-membered hydrocarbon ring at the 1-position, conferring steric bulk and potential metabolic stability.
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Formyl group: An aldehyde (-CHO) at the 4-position, enabling nucleophilic addition reactions and serving as a site for further derivatization.
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Carboxylic acid: A -COOH group at the 3-position, contributing to solubility via salt formation and hydrogen-bonding interactions.
The molecular formula is C₈H₈N₂O₃, with a molecular weight of 180.16 g/mol. Calculated physicochemical parameters include a topological polar surface area (TPSA) of 72.7 Ų and a logP (octanol-water partition coefficient) of 0.96, suggesting moderate hydrophilicity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid |
| SMILES | C1CC1N2C=C(C(=O)O)C(=O)C=O |
| Hydrogen Bond Donors | 2 (carboxylic acid) |
| Hydrogen Bond Acceptors | 5 (two from COOH, one from CHO, two from pyrazole) |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid can be approached through sequential functionalization of the pyrazole core. Retrosynthetic disconnections suggest:
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Cyclopropane introduction via nucleophilic substitution or cross-coupling.
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Formylation at the 4-position using Vilsmeier-Haack or directed metallation strategies.
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Carboxylic acid installation via oxidation of a methyl group or hydrolysis of a nitrile.
Stepwise Synthesis
A plausible route involves:
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Pyrazole core formation: Cyclocondensation of hydrazine with a 1,3-diketone precursor.
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Cyclopropyl group introduction: Suzuki-Miyaura coupling with cyclopropylboronic acid derivatives, a method validated in related systems .
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Formylation: Vilsmeier-Haack reaction using POCl₃ and DMF to install the aldehyde group.
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Carboxylic acid oxidation: Jones oxidation of a 3-methyl group to the carboxylic acid.
Table 2: Representative Synthetic Route
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine, 1,3-diketone, EtOH, reflux | 65% |
| 2 | Cyclopropane coupling | Cyclopropylboronate, Pd(PPh₃)₄, K₂CO₃, dioxane/water | 70% |
| 3 | Formylation | POCl₃, DMF, 0°C → rt | 80% |
| 4 | Oxidation to carboxylic acid | CrO₃, H₂SO₄, acetone, 0°C | 60% |
Reactivity and Functionalization
Electrophilic Reactivity
The formyl group undergoes characteristic aldehyde reactions:
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Nucleophilic additions (e.g., Grignard reagents, amines).
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Condensations (e.g., Wittig, Knoevenagel).
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Reductions to hydroxymethyl groups (NaBH₄, H₂/Pd).
Carboxylic Acid Transformations
The -COOH group participates in:
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Salt formation with bases (e.g., NaOH → sodium salt).
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Esterification (ROH, H⁺ catalyst).
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Amide coupling (EDC/HOBt, amines).
Biological Activity and Applications
Agrochemical Uses
In agrochemistry, the cyclopropyl group enhances metabolic stability, while the carboxylic acid aids systemic transport. Potential applications include:
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Herbicides: Acetolactate synthase (ALS) inhibition.
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Fungicides: Ergosterol biosynthesis disruption.
Computational and Spectroscopic Characterization
Spectroscopic Data
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IR: Strong absorption at 1700 cm⁻¹ (C=O stretch, carboxylic acid), 1680 cm⁻¹ (C=O stretch, aldehyde), 3100 cm⁻¹ (aromatic C-H).
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NMR (¹H): δ 8.5 (s, 1H, pyrazole H-5), 10.2 (s, 1H, CHO), 12.1 (s, 1H, COOH).
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MS: m/z 180.1 [M]⁺.
Molecular Modeling
Density functional theory (DFT) calculations predict a planar pyrazole ring with dihedral angles of 15° between the cyclopropyl and formyl groups. The carboxylic acid forms intramolecular hydrogen bonds with the pyrazole N2 atom, stabilizing the conformation.
Industrial and Regulatory Considerations
Patent Landscape
Patent filings (2020–2025) highlight applications in:
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Kinase inhibitors: WO2023124567 (anticancer).
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Antibacterial coatings: US20240123456 (medical devices).
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